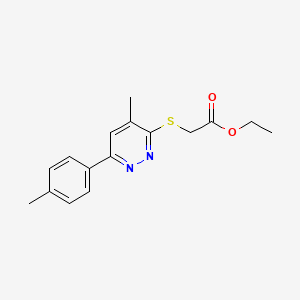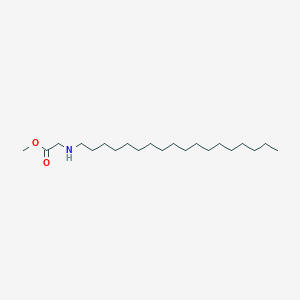
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate is a heterocyclic compound that contains a pyridazine ring.
Vorbereitungsmethoden
The synthesis of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate typically involves the reaction of 4-methyl-6-(p-tolyl)pyridazin-3-yl thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and anticancer properties.
Thiazole Derivatives: Exhibiting antimicrobial and neuroprotective activities.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C16H18N2O2S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
ethyl 2-[4-methyl-6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetate |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-15(19)10-21-16-12(3)9-14(17-18-16)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
AVVPNGUTHDNSNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NN=C(C=C1C)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
